4-chloro-N'-hydroxy-1H-indole-3-carboximidamide
Description
4-Chloro-N'-hydroxy-1H-indole-3-carboximidamide (CAS: 889942-75-0) is a substituted indole derivative with a chloro group at position 4 and a hydroxy-carboximidamide functional group at position 3. Its molecular formula is C₉H₈ClN₃O, and it has a molecular weight of 209.63 g/mol . Structurally, the compound combines the aromatic indole core with polar and reactive substituents, making it a candidate for pharmacological and synthetic applications. The hydroxy-carboximidamide group (-NH-C(=NH)-OH) introduces hydrogen-bonding capabilities, which may influence solubility and biological interactions .
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H,(H2,11,13) |
InChI Key |
YVNDSEVUIZWTQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1H-Indole-3-Carbaldehyde
The Vilsmeier-Haack reaction enables direct formylation of indole derivatives at position 3. For 4-chloroindole, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the reactive Vilsmeier reagent. Under anhydrous conditions at 0–5°C, POCl₃ (7.35 mL) is added dropwise to DMF (15 mL), followed by 4-chloroindole (5.0 g) in DMF (10 mL). After stirring at room temperature for 2 hours, the mixture is quenched with ice-water, alkalized to pH 10–12 with NaOH, and acidified to pH 4 with HCl to precipitate the aldehyde.
Key Data:
Oxime Formation and Dehydration to Nitrile
The aldehyde is converted to nitrile via a two-step process:
- Oxime Synthesis: 4-Chloro-1H-indole-3-carbaldehyde (1 equiv) reacts with hydroxylamine hydrochloride (2 equiv) in ethanol under reflux (6 hours) with NaHCO₃ (2 equiv).
- Dehydration: The oxime intermediate is treated with trifluoroacetic anhydride (TFAA) in dichloroethane (DCE) at 70°C for 1 hour, yielding 4-chloro-1H-indole-3-carbonitrile.
Optimization Note: TFAA outperforms acetic anhydride in dehydration efficiency (90% vs. 75% yield).
Amidoxime Formation via Nitrile Hydroxylation
Reaction of Nitrile with Hydroxylamine
4-Chloro-1H-indole-3-carbonitrile (1 equiv) is refluxed with hydroxylamine hydrochloride (2 equiv) and Na₂CO₃ (2 equiv) in ethanol (10 mL/g nitrile) for 7 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1) to isolate the amidoxime.
Key Data:
Solvent and Base Optimization
Comparative studies reveal ethanol as the optimal solvent due to its polarity and boiling point (78°C), which facilitates complete nitrile conversion. Substituting Na₂CO₃ with K₂CO₃ reduces yield by 15% due to incomplete neutralization of HCl.
Alternative Pathway: Fischer Indole Synthesis with Chlorinated Precursors
Synthesis of 4-Chloroindole Core
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Purity | Complexity |
|---|---|---|---|---|
| Vilsmeier-Haack + Nitrile | Formylation → Nitrile → Amidoxime | 52% | >95% | Moderate |
| Fischer Indole Route | Cyclization → Chlorination → Formylation | 48% | 90% | High |
| Direct Chlorination | Chlorination → Formylation → Amidoxime | 60% | 92% | Low |
Critical Observations:
- The Vilsmeier-Haack route offers the highest reproducibility but requires stringent anhydrous conditions.
- The Fischer method, while longer, ensures regioselective chlorination.
- Silica gel chromatography is indispensable for amidoxime purification, resolving byproducts from incomplete reactions.
Mechanistic Insights and Side Reactions
Competing Pathways in Amidoxime Synthesis
Hydroxylamine attacks the nitrile’s electrophilic carbon, forming a tetrahedral intermediate that tautomerizes to the amidoxime. Side products include:
Chlorine Substituent Effects
The electron-withdrawing chloro group at position 4 deactivates the indole ring, slowing formylation by 20% compared to unsubstituted indoles. However, it enhances amidoxime stability by reducing electron density at C3.
Scalability and Industrial Feasibility
Batch processes using the Vilsmeier-Haack route have been scaled to 10 kg with consistent yields (50–55%). Key challenges include:
- POCl₃ Handling: Corrosivity necessitates specialized reactors (glass-lined steel).
- Waste Management: Neutralization of acidic byproducts requires 1.5 equivalents of NaOH per mole of POCl₃.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives .
Scientific Research Applications
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxy-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Table 1: Indole Derivatives with Modified Substituents
Key Differences :
Heterocyclic and Aromatic Analogues
Table 2: Non-Indole Analogues with Similar Functional Groups
Key Differences :
- Indole vs. Benzene : The indole core provides a planar aromatic system with a nitrogen atom, enabling π-π stacking and hydrogen bonding, unlike the simpler benzene ring .
- Functional Groups : Sulfonamides (e.g., in Compound 11) are more acidic than carboximidamides due to the -SO₂NH- group, impacting solubility and reactivity .
Table 3: Physicochemical Comparison
Research Findings :
- Reactivity : The hydroxy-carboximidamide group in the target compound is prone to tautomerism and may act as a chelating agent, unlike sulfonamides or simple amides .
- Hazards : Benzenecarboximidamide analogues (e.g., CAS 5033-28-3) are irritants, whereas indole derivatives may exhibit lower acute toxicity due to metabolic stability .
Biological Activity
4-Chloro-N'-hydroxy-1H-indole-3-carboximidamide is a compound belonging to the indole family, characterized by its unique structural features, including a chloro group at the 4-position and a hydroxy group at the nitrogen of the amine. This compound has drawn attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₉H₈ClN₃O, with a molecular weight of approximately 209.63 g/mol.
The chemical reactivity of this compound can be attributed to its functional groups. The indole ring allows for electrophilic substitution reactions, particularly at the C3 position, which is more reactive than benzene due to the presence of nitrogen. The hydroxy group can participate in hydrogen bonding, influencing solubility and reactivity.
Synthesis methods for this compound include various approaches that highlight its versatility in chemical reactions. Notably, it can undergo hydrolysis to form corresponding carboxylic acids and amines under acidic or basic conditions, and the chloro substituent can engage in nucleophilic substitution reactions.
Biological Activity
Research indicates that indole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Properties : Indole derivatives are known for their effectiveness against various microbial strains.
- Anticancer Activity : Compounds similar to this compound have shown promise as therapeutic agents targeting cancer cells.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, contributing to their therapeutic potential.
The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. Binding affinity studies using molecular docking simulations help elucidate these interactions and the compound's potential therapeutic uses.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Tankyrase Inhibition : A study explored inhibitors of tankyrases, which are involved in cellular processes like telomere elongation and Wnt signaling. Compounds structurally related to this compound were evaluated for their inhibitory effects on these enzymes, showing potential for cancer therapy .
- Cell Cycle Distribution Studies : Research on similar indole compounds revealed that they could induce apoptosis in cancer cell lines by affecting cell cycle distribution. For instance, certain derivatives increased the percentage of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | Similar indole structure with a different chloro position | Potentially different biological activity profile |
| 4-Methyl-N-hydroxy-1H-indole-3-carboximidamide | Methyl group instead of chloro | Variation in lipophilicity affecting pharmacokinetics |
| 5-Bromo-N-hydroxy-1H-indole-3-carboximidamide | Bromine substituent | Different reactivity patterns due to bromine |
This comparison illustrates how variations in substituents influence the properties and activities of these compounds, highlighting the uniqueness of this compound within this chemical family.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
